![molecular formula C11H17N2NaO8Sm B6286248 Sodium [(S)-1,2-Diaminopropane-N,N,N',N'-tetraacetato]samarate(III), 90% CAS No. 1478704-03-8](/img/structure/B6286248.png)
Sodium [(S)-1,2-Diaminopropane-N,N,N',N'-tetraacetato]samarate(III), 90%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Sodium [(S)-1,2-Diaminopropane-N,N,N’,N’-tetraacetato]samarate(III) is a chemical compound with the molecular formula C11H15N2O8Sm . It is a white crystal with a molecular weight of 475.59 .
Molecular Structure Analysis
The molecular structure of Sodium [(S)-1,2-Diaminopropane-N,N,N’,N’-tetraacetato]samarate(III) is represented by the formula C11H15N2O8Sm . This indicates that the compound is composed of 11 carbon atoms, 15 hydrogen atoms, 2 nitrogen atoms, 8 oxygen atoms, and 1 samarium atom .Physical And Chemical Properties Analysis
Sodium [(S)-1,2-Diaminopropane-N,N,N’,N’-tetraacetato]samarate(III) is a white crystal . It has a molecular weight of 475.59 . The specific rotation [a]20/D is 5 degrees (C=1, pH 10.0 Buffer sol.) .Scientific Research Applications
High-Field NMR Chiral Shift Reagents
Sodium [(S)-1,2-Diaminopropane-N,N,N’,N’-tetraacetato]samarate(III) is utilized as a water-soluble chiral shift reagent in high-field nuclear magnetic resonance (NMR). . The compound’s ability to induce diastereomeric interactions with chiral substrates allows for the resolution of otherwise overlapping NMR signals, facilitating the analysis of complex chiral environments.
Mediator for Organic Electrochemical Reactions
Acting as a mediator in organic electrochemical reactions, this compound can influence the electron transfer processes. It is particularly useful in redox reactions where precise control over the reaction conditions and outcomes is necessary . Its role as a mediator can be pivotal in synthesizing complex organic molecules with high specificity and yield.
Optical Purity Determination
The compound serves as a reagent for the determination of optical purity by NMR. It is used to assess the enantiomeric excess of chiral compounds, which is a vital parameter in the pharmaceutical industry for the production of enantiomerically pure drugs . The determination of optical purity is essential for ensuring the safety and efficacy of chiral pharmaceuticals.
Structural Elucidation of Natural Products
In the field of natural product chemistry, Sodium [(S)-1,2-Diaminopropane-N,N,N’,N’-tetraacetato]samarate(III) can be used to aid in the structural elucidation of complex organic molecules. By interacting with specific functional groups, it can help in deducing stereochemical configurations and molecular conformations .
Chemical Education and Research
Due to its distinct chemical properties and applications, Sodium [(S)-1,2-Diaminopropane-N,N,N’,N’-tetraacetato]samarate(III) can be used as a teaching tool in chemical education. It provides a practical example of chiral chemistry and its implications in research and industry .
Development of Novel Chiral Catalysts
Researchers can utilize this compound in the development of novel chiral catalysts. Its chiral framework and metal coordination capabilities may lead to advancements in asymmetric synthesis, which is a key area in the creation of new pharmaceuticals and fine chemicals .
Environmental Chemistry
In environmental chemistry, the compound’s chelating properties can be explored for the removal of specific metal ions from waste streams. Its ability to form stable complexes with various metals can be harnessed for water treatment and purification processes .
properties
IUPAC Name |
sodium;2-[[(2S)-1-[bis(carboxymethyl)amino]propan-2-yl]-(carboxymethyl)amino]acetate;samarium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O8.Na.Sm/c1-7(13(5-10(18)19)6-11(20)21)2-12(3-8(14)15)4-9(16)17;;/h7H,2-6H2,1H3,(H,14,15)(H,16,17)(H,18,19)(H,20,21);;/q;+1;/p-1/t7-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVXASOSPBZNHF-KLXURFKVSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)[O-].[Na+].[Sm] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)[O-].[Na+].[Sm] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N2NaO8Sm |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium [(S)-1,2-Diaminopropane-N,N,N',N'-tetraacetato]samarate(III) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



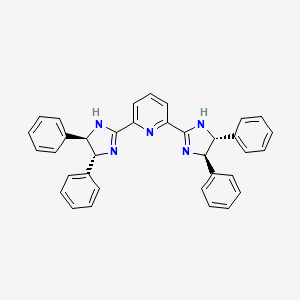
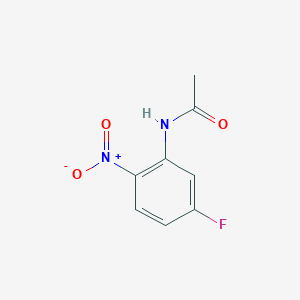
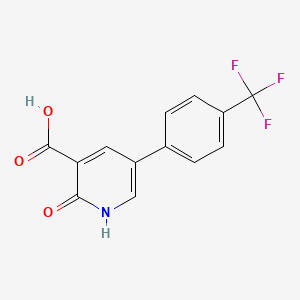
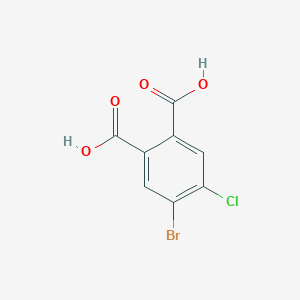
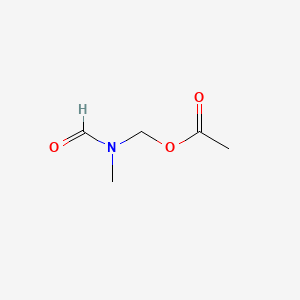

![[Pt(en)2Cl2]Cl2](/img/structure/B6286237.png)
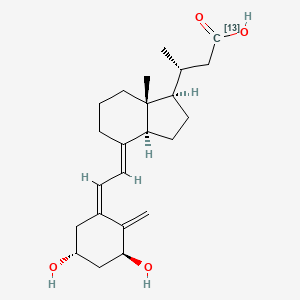



![Chlorobis(dimethylglyoximato)[4-(dimethylamino)pyridine]cobalt(III), 98%](/img/structure/B6286273.png)